molecular formula C25H22N2OS B11368142 2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11368142
M. Wt: 398.5 g/mol
InChI Key: JOOYOXJOAVXLEV-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole derivative with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Diphenylacetamides: Compounds with similar acetamide moieties but different substituents on the phenyl rings.

Uniqueness: 2,2-Diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific combination of a thiazole ring and diphenylacetamide structure, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives or diphenylacetamides.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C25H22N2OS/c28-24(23(19-10-4-1-5-11-19)20-12-6-2-7-13-20)26-17-16-22-18-29-25(27-22)21-14-8-3-9-15-21/h1-15,18,23H,16-17H2,(H,26,28)

InChI Key

JOOYOXJOAVXLEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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